molecular formula C12H11NO B1590385 4-(Benzyloxy)pyridine CAS No. 49826-70-2

4-(Benzyloxy)pyridine

Cat. No.: B1590385
CAS No.: 49826-70-2
M. Wt: 185.22 g/mol
InChI Key: WBCDUONHBLSZED-UHFFFAOYSA-N
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Description

4-(Benzyloxy)pyridine is an organic compound that belongs to the class of pyridine derivatives It features a benzyl group attached to the oxygen atom at the fourth position of the pyridine ring

Scientific Research Applications

4-(Benzyloxy)pyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the development of biologically active compounds.

    Industry: It is used in the production of various fine chemicals and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(Benzyloxy)pyridine can be synthesized through various methods. One common approach involves the reaction of pyridine with benzyl alcohol in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically occurs under reflux conditions in an appropriate solvent like toluene or dimethylformamide.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 4-(Benzyloxy)pyridine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form this compound N-oxide.

    Reduction: Hydrogenation over palladium can reduce it to pyridine.

    Substitution: It can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Peracids such as peracetic acid or perbenzoic acid are commonly used.

    Reduction: Palladium on carbon (Pd/C) is a typical catalyst for hydrogenation.

    Substitution: Various nucleophiles can be used depending on the desired product.

Major Products:

    Oxidation: this compound N-oxide.

    Reduction: Pyridine.

    Substitution: Substituted pyridines depending on the nucleophile used.

Comparison with Similar Compounds

  • 4-Methylpyridine N-oxide
  • Pyridine N-oxide
  • 2,3-Dihydroxypyridine
  • 4-Methylmorpholine N-oxide
  • 4-Vinylpyridine
  • 4-Chloropyridine N-oxide

Uniqueness: 4-(Benzyloxy)pyridine is unique due to the presence of the benzyloxy group, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable intermediate in organic synthesis and a useful compound in various research applications.

Properties

IUPAC Name

4-phenylmethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c1-2-4-11(5-3-1)10-14-12-6-8-13-9-7-12/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBCDUONHBLSZED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50490134
Record name 4-(Benzyloxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50490134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49826-70-2
Record name 4-(Benzyloxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50490134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a suspension of sodium hydride (80% dispersed in oil, 876 mg, 29.2 mmol) in DMSO (10 ml) was added benzyl alcohol (3 ml, 29.2 mmol) and the mixture stirred at room temperature for 1 hour. To this was added 4-chloropyridine (3.3 g, 29.2 mmol) and the reaction stirred at room temperature overnight. The precipitated sodium chloride was removed by filtration and the filtrate diluted with water (100 ml) and extracted with ether (3×120 ml). The combined organic layers were dried (MgSO4) and evaporated in vacuo to yield the title compound as an oil (4.8 g, 95%); δH (CDCl3) 5.11 (2H, s, PhCH2O), 6.87 (2H, d, J 6.3 Hz, 3-H, 5-H), 7.29-7.42 (5H, m, Ph), and 8.42 (2H, d, J 6.3 Hz, 2-H, 6-H).
Quantity
876 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
3.3 g
Type
reactant
Reaction Step Three
Yield
95%

Synthesis routes and methods II

Procedure details

A flask is charged with NaH (60% dispersion in mineral oil, 0.72 g, 18.0 mmol) then suspended in DMF (30 mL) and cooled to 5° C. To this mixture is added benzyl alcohol (1.04 mL, 10.0 mmol) drop-wise. The mixture is stirred for 15 minutes then 4-chloropyridine-HCl (1.00 g, 6.67 mmol) is added in three portions over 5 min. The resulting mixture is stirred at 5° C. for 10 min then warmed to 60° C. and stirred for 1.5 h. The mixture is then cooled to 23° C., treated with water, and extracted with EtOAc. The combined organics are dried with MgSO4, filtered, and concentrated in vacuo. Purification of the crude by flash chromatography (SiO2, 5% EtOAc in hexanes to 50% EtOAc in hexanes) gives the title intermediate (1.10 g, 89%).
Name
Quantity
0.72 g
Type
reactant
Reaction Step One
Quantity
1.04 mL
Type
reactant
Reaction Step Two
Name
4-chloropyridine-HCl
Quantity
1 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Five
Yield
89%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 4-(Benzyloxy)pyridine N-oxide (benpyo) in the synthesis and structure of the luminescent thermometer materials described in the paper?

A1: In the study, benpyo acts as a bulky, red-emissive linker in the construction of three-dimensional (3-D) polycyanidometallate-based frameworks. [] These frameworks incorporate lanthanide ions (Dy(III) and Eu(III)) and diamagnetic [Co(CN)6]3- units. The bulky nature of benpyo likely influences the crystal packing and overall structure of the resulting materials. While the paper focuses on the luminescence and magnetic properties of the lanthanide ions, the presence of benpyo, with its own potential emissive properties, might offer additional avenues for modulating or fine-tuning the optical response of these materials. Further research is needed to fully elucidate the influence of benpyo on the structure-property relationships in these systems.

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